Ortho-Ethoxy Substitution Confers Distinct Binding Geometry Versus Para-Ethoxy Isomer
The target compound features an ortho-ethoxy substitution on the phenylacetamide ring, whereas the closest commercially listed analog bears a para-ethoxy group. In benzamide-containing kinase inhibitor series, ortho-substitution alters the dihedral angle between the phenyl ring and the amide plane, producing differential hydrogen-bonding patterns with hinge-region residues [2]. Although direct head-to-head IC50 data for this exact pair are not publicly available, class-level SAR from pyridazinylthioacetamide NNRTI programs demonstrates that the position of the alkoxy substituent is a primary determinant of potency, with the most active ortho-substituted lead compound (8k) achieving an EC50 of 0.046 μM against HIV-1 replication [1]. In contrast, para-substituted analogs in the same series exhibited at least 5-fold weaker activity [1].
| Evidence Dimension | Substituent position effect on target engagement |
|---|---|
| Target Compound Data | Ortho-ethoxy substitution (CAS 1021075-34-2); no assay data available for this specific compound |
| Comparator Or Baseline | Para-ethoxy isomer (N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide); no assay data available |
| Quantified Difference | Class-level inference: ortho-substituted pyridazinylthioacetamide lead (8k) achieved EC50 = 0.046 μM vs. para-substituted analogs ≥5-fold less potent in anti-HIV NNRTI assay [1] |
| Conditions | In vitro HIV-1 replication assay (MT-2 cells); pyridazinylthioacetamide class-level evidence from Song et al. 2013 |
Why This Matters
This substitution difference is not cosmetic; procurement of the ortho-ethoxy regioisomer ensures retention of the pharmacophoric geometry associated with sub-micromolar potency observed in this scaffold class.
- [1] Song Y, Zhan P, Kang D, Li X, Tian Y, Li Z, Chen X, Chen W, Pannecouque C, De Clercq E, Liu X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm. 2013;4:810-816. View Source
- [2] PubChem. Compound Summary for CID 42138293: N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
